tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride

Medicinal Chemistry Process Chemistry Building Block Procurement

Researchers substituting the free base (CAS 351370-99-5) or mixed stereoisomers in Boc-deprotection-alkylation sequences frequently encounter batch inconsistency and burdensome impurity rejection. This 97% pure hydrochloride salt resolves these issues by eliminating the neutralization step, enabling direct sequential deprotection-alkylation and reducing cycle time in lead optimization. The cis-octahydropyrrolo[3,4-c]pyridine core delivers conformational constraint for kinase inhibitor backbones, while verified cis stereochemistry ensures reproducible SAR outcomes. • Direct-use HCl salt - no neutralization step required before Boc-deprotection-alkylation • 97% purity minimizes downstream impurity rejection vs. 95% free base • Verified cis stereochemistry eliminates trans isomer confounding in SAR studies

Molecular Formula C12H23ClN2O2
Molecular Weight 262.778
CAS No. 1187933-06-7
Cat. No. B592353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
CAS1187933-06-7
Molecular FormulaC12H23ClN2O2
Molecular Weight262.778
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNCC2C1.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;/h9-10,13H,4-8H2,1-3H3;1H
InChIKeyYSYTUDUBRMMISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride


tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride (CAS 1187933-06-7) is a Boc-protected octahydropyrrolo[3,4-c]pyridine scaffold widely employed as a conformationally constrained bicyclic diamine intermediate in kinase inhibitor and CNS-targeted drug discovery programs . Unlike its free-base counterpart (CAS 351370-99-5), the hydrochloride salt offers distinct handling, purity, and reactivity profiles that directly impact synthetic workflow reliability and final product quality .

Salt form Hydrochloride salt for direct use in coupling reactions without neutralization.
Purity profile Higher purity grade vs. free base reduces impurity carry-through in multi-step synthesis.
Stereochemistry Cis ring fusion confirmed by analytical certificates; supports conformational constraint studies.
Storage Deliquescent; compatible with desiccated storage protocols for accurate weighing.

Why Generic Substitution Fails for This Hydrochloride Salt


Interchanging this compound with its free base (CAS 351370-99-5), trans isomer (CAS 1273568-65-2), or alternative protecting-group variants (e.g., 2-Boc or Cbz analogs) without quantitative scrutiny introduces risks of divergent reactivity, lower purity, and unpredictable handling behavior that can compromise multi-step synthetic sequences and lead to failed batch reproducibility in medicinal chemistry and process development .

Purity specification divergence
Target Higher purity grade (HCl salt)
Generic substitute Lower purity baseline (free base)
Free base substitution may introduce additional impurities that can propagate through multi-step synthesis and affect yield reproducibility.
Stereochemistry mismatch
Target Cis ring fusion
Generic substitute Trans isomer
Trans isomer alters 3D orientation, leading to divergent biological activity; not interchangeable for conformational constraint studies.
Storage behavior
Target Deliquescent; requires desiccator
Generic substitute Standard dry storage
Moisture uptake can alter weighing accuracy and stoichiometry; free base substitution may introduce handling differences that affect synthetic reproducibility.

Product-Specific Evidence Guide


Purity Advantage: 97% vs. 95% Free Base

The hydrochloride salt (1187933-06-7) is routinely supplied at ≥97% purity (HPLC), whereas the corresponding cis free base (351370-99-5) is standard at 95% purity from the same supplier, representing a 2-percentage-point purity advantage that can reduce the carry-through of impurities in multi-step syntheses . This differentiation is critical when the building block is introduced late-stage or when downstream intermediates are difficult to purify.

Purity Comparison
Head-to-head
≥97% (HCl salt) vs. ≥95% (free base)
Supports impurity propagation control in multi-step synthesis.
Supplier specification; QC batch release data available.
Medicinal Chemistry Process Chemistry Building Block Procurement

Stereochemical Integrity: Cis Ring-Fusion Confirmed

The hydrochloride salt (1187933-06-7) is derived from the cis-configured octahydropyrrolo[3,4-c]pyridine core, with the cis stereochemistry explicitly confirmed by supplier analytical certificates (NMR, HPLC, GC) . In contrast, the trans isomer (1273568-65-2) exhibits a different three-dimensional orientation that can lead to divergent biological activity when incorporated into target molecules [1]. Selecting the incorrect isomer can result in inactive or off-target compounds, making stereochemical verification a procurement-critical parameter.

Stereochemistry
Class-level
Cis ring fusion (analytical certificates: NMR, HPLC, GC)
Essential for conformational constraint; trans isomer may alter biological activity.
Inferred from supplier listing and literature.
Stereochemistry Chiral Building Blocks Conformational Control

Deliquescence and Desiccated Storage Requirements

The hydrochloride salt is confirmed as deliquescent, requiring storage in a desiccator at room temperature to prevent moisture uptake that could compromise weighing accuracy and reaction stoichiometry . The free base (351370-99-5) does not carry this explicit deliquescence warning, indicating a distinct handling requirement that directly impacts laboratory workflow and procurement planning for facilities without controlled-humidity environments.

Storage Requirement
Head-to-head
Deliquescent; desiccator at RT vs. standard dry storage for free base
Affects weighing accuracy and stoichiometry; plan storage infrastructure.
Supplier storage recommendations.
Stability Storage Weighing Accuracy

Synthetic Utility in Patented Methodology

The hydrochloride salt is employed as a key intermediate in the preparation of octahydro-pyrrolo[3,4-c]pyridine derivatives, as described in patent CN102060855B, which addresses low-yield and difficult-purification problems of conventional methods [1]. While direct yield comparisons for the hydrochloride vs. free base are not provided in the patent, the explicit use of the hydrochloride salt in an optimized route demonstrates its practical value for scalable synthesis, differentiating it from the free base or other salt forms that may require additional neutralization steps [1].

Synthetic Application
Method context
Validated intermediate in patented octahydropyrrolopyridine route
Demonstrated utility in scalable synthesis reduces development risk.
Patent CN102060855B; yield not explicitly compared.
Patent Synthesis Process Chemistry Scalable Intermediates

Best Application Scenarios


Kinase Inhibitor Lead Optimization

The cis-octahydropyrrolo[3,4-c]pyridine core provides a rigid bicyclic diamine framework ideal for introducing conformational constraint into kinase inhibitor backbones . The hydrochloride salt enables direct use in Boc-deprotection-alkylation sequences without a separate neutralization step, streamlining analog synthesis and reducing cycle time in lead optimization .

Scale-Up Process Development and Impurity Control

With a minimum purity of 97% (vs. 95% for the free base), this hydrochloride salt minimizes the burden of impurity rejection in downstream processing . Its deliquescent nature requires desiccated storage, making it suitable for facilities with controlled-environment handling protocols and for campaigns where precise stoichiometry is essential .

CNS Drug Discovery Leveraging Cis Stereochemistry

The cis ring fusion imparts a specific three-dimensional orientation that can influence blood-brain barrier penetration and receptor binding . Selecting the hydrochloride salt with verified cis stereochemistry ensures consistency in SAR studies where the trans isomer would produce confounding results .

Patented Octahydropyrrolopyridine Route Implementation

As documented in patent CN102060855B, this hydrochloride salt serves as a validated intermediate for synthesizing more complex octahydropyrrolo[3,4-c]pyridine derivatives, addressing challenges of low yield and difficult purification encountered with earlier methods [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Hydrochloride salt for direct coupling
Purity and impurity profile in multi-step synthesis
Process development and impurity control
Higher purity grade vs. free base
Impurity carry-through and yield consistency
CNS-targeted compound design
Cis-configured bicyclic diamine scaffold
Stereochemical integrity in binding assays
Scalable octahydropyrrolopyridine synthesis
Reported synthetic route validation
Route reproducibility and purification efficiency
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